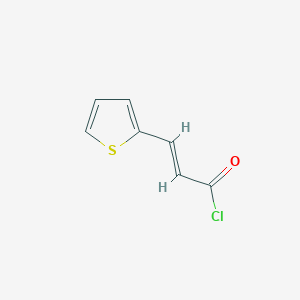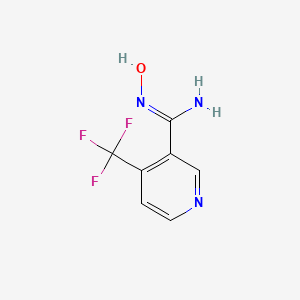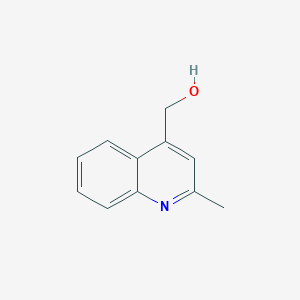
3-(2-Thienyl)acryloyl chloride
描述
3-(2-Thienyl)acryloyl chloride is an organic compound with the molecular formula C₇H₅ClOS and a molecular weight of 172.63 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and industrial applications due to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 3-(2-Thienyl)acryloyl chloride can be synthesized through the reaction of 3-(2-thienyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure efficient and safe synthesis . The use of continuous flow reactors allows for better control of reaction conditions, minimizing the formation of side products and ensuring high yields.
化学反应分析
Types of Reactions: 3-(2-Thienyl)acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: Can participate in addition reactions with compounds containing nucleophilic sites.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base such as triethylamine to form esters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
科学研究应用
3-(2-Thienyl)acryloyl chloride is widely used in scientific research due to its reactivity and ability to form various derivatives. Some applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(2-Thienyl)acryloyl chloride involves nucleophilic addition-elimination reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .
相似化合物的比较
Acryloyl chloride: Similar in structure but lacks the thiophene ring, making it less versatile in certain reactions.
Methacryloyl chloride: Contains a methyl group, which affects its reactivity and applications.
Uniqueness: 3-(2-Thienyl)acryloyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .
属性
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKHEMQDJRRIE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460446 | |
| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28424-61-5 | |
| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)
![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)



![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)





